7-Bromo-4-methylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The presence of a bromine atom at the 7th position and a methyl group at the 4th position of the quinazoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methylquinazoline typically involves the bromination of 4-methylquinazoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the 7th position of the quinazoline ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-methylquinazoline can undergo various chemical reactions, including:
Oxidation: The methyl group at the 4th position can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in 4-methylquinazoline.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed:
Oxidation: 7-Bromo-4-carboxyquinazoline
Reduction: 4-Methylquinazoline
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
7-Bromo-4-methylquinazoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential anticancer, antibacterial, and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-4-methylquinazoline involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the quinazoline ring structure allow it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of bacterial growth.
Comparison with Similar Compounds
4-Methylquinazoline: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
7-Bromoquinazoline: Lacks the methyl group, which affects its solubility and interaction with biological targets.
7-Bromo-2-methylquinazoline: Similar structure but with the methyl group at the 2nd position, leading to different steric and electronic effects.
Uniqueness: 7-Bromo-4-methylquinazoline is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H7BrN2 |
---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
7-bromo-4-methylquinazoline |
InChI |
InChI=1S/C9H7BrN2/c1-6-8-3-2-7(10)4-9(8)12-5-11-6/h2-5H,1H3 |
InChI Key |
ZGMAPPMUBRINJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.